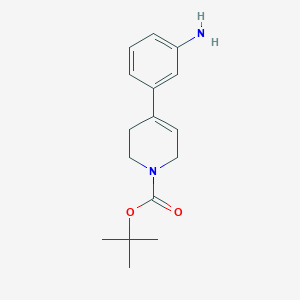

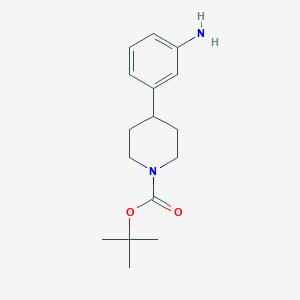

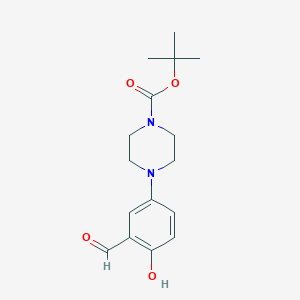

tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

Vue d'ensemble

Description

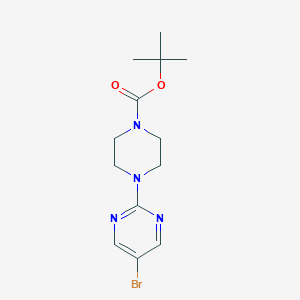

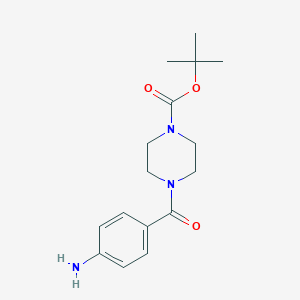

The compound tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the carboxylate indicates potential for further chemical modification. This compound is not directly mentioned in the provided papers, but its structure and reactivity can be inferred from related compounds discussed in the literature.

Synthesis Analysis

The synthesis of related tert-butyl piperidine derivatives has been explored in several studies. For instance, two efficient routes to 1-tert-butyl-4-chloropiperidine have been described, with one route involving a chlorination reaction and the other featuring the generation of the tert-butyl group through the addition of methylmagnesium chloride to a dimethyliminium salt . Additionally, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, has been achieved through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .

Molecular Structure Analysis

The conformation of the piperidine ring in tert-butyl substituted derivatives has been investigated, revealing that bulky substituents like the tert-butyl group can influence the molecular conformation and packing in the solid state. For example, the crystal and molecular structure of a 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivative was determined, showing that the molecules exist in a chair conformation with hindered intermolecular hydrogen bonding due to the presence of bulky substituents .

Chemical Reactions Analysis

The reactivity of tert-butyl piperidine derivatives can be diverse. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been shown to react with L-selectride to give cis isomers, and subsequent reactions can afford trans isomers . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their functional groups and molecular structure. For example, the presence of the tert-butyl group can be slightly electron-releasing, affecting the compound's reactivity and solubility . The thermal, X-ray, and DFT analyses of related compounds have provided insights into their stability and intramolecular interactions, such as hydrogen bonding .

Applications De Recherche Scientifique

1. Treatment of Psychotic Disorders

- Application Summary : This compound has been used in the synthesis of a Trace Amine-Associated Receptor 1 (TAAR1) agonist, AP163, for the treatment of psychotic disorders .

- Methods of Application : The solution of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate was mixed with a solution of NaHCO3. The resulting mixture was cooled down to 0 °C and a solution of benzyl chloroformate was added .

- Results or Outcomes : The compound AP163 displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats, suggesting it could be a potential novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .

2. Semi-flexible Linker in PROTAC Development

- Application Summary : This compound is a 4-aryl piperidine useful as a semi-flexible linker in Proteolysis Targeting Chimera (PROTAC) development for targeted protein degradation .

3. Synthesis of Various Organic Compounds

- Application Summary : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

4. Synthesis of Bromodomain Inhibitors

5. Synthesis of HepG2 Cell Cycle Inhibitors

- Application Summary : This compound is used in the synthesis of HepG2 cell cycle inhibitors used in anti-tumor therapy .

6. Synthesis of N - (3- (4-hydroxyphenyl)-propenoyl)-amino acid tryptamides

- Application Summary : This compound can be used as a starting material in the synthesis of N - (3- (4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .

7. Synthesis of Piperidine-Substituted Triazine Derivatives

- Application Summary : This compound can be used as a starting material in the synthesis of piperidine-substituted triazine derivatives .

8. Synthesis of Piperidinylamino-Diarylpyrimidine Derivatives

- Application Summary : This compound can be used as a starting material in the synthesis of piperidinylamino-diarylpyrimidine (pDAPY) derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) .

9. Microwave-Assisted Solid-Phase Synthesis of N-Substituted Piperidines

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQZAJAQQKCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373197 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride | |

CAS RN |

189819-75-8 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)

![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)